molecular formula C8H5Cl2NOS B2690805 2,7-Dichloro-6-methoxybenzo[d]thiazole CAS No. 1784096-83-8

2,7-Dichloro-6-methoxybenzo[d]thiazole

Cat. No.: B2690805
CAS No.: 1784096-83-8
M. Wt: 234.09
InChI Key: URUHIOGINWPPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,7-Dichloro-6-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H5Cl2NOS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 234.09.


Physical and Chemical Properties Analysis

The density of “this compound” is approximately 1.5 g/cm3 . It has a boiling point of 325.8°C at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Application in Cancer Research

A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated significant anti-cancer activity. These compounds showed effectiveness against various cancer cell lines, with one compound, 20c, inducing cell cycle arrest and apoptosis in colon cancer cells by activating p53 via mitochondrial pathways (Kumbhare et al., 2014).

Optoelectronic and Photonic Applications

Two azo derivatives containing 6-methoxybenzo[d]thiazole showed potential for optoelectronic and photonic applications due to their electronic and nonlinear optical properties. These derivatives absorb light in the visible range and have demonstrated a high degree of approximation between calculated and experimental results (Huo et al., 2021).

DNA Binding and Anti-Proliferative Studies

A study on 6-methoxybenzothiazole imine base and its metal complexes revealed their interaction with calf thymus DNA, indicating DNA-binding via an intercalative mode. Additionally, these compounds showed promising antioxidant properties and effectively inhibited cell proliferation in HeLa and MCF-7 cell lines, making them potential candidates for anti-cancer therapies (Mudavath et al., 2019).

Environmental Applications

The compound dicamba, which is structurally similar to 2,7-Dichloro-6-methoxybenzo[d]thiazole, has been studied for its biodegradation by soil microbes. Dicamba monooxygenase, a Rieske nonheme oxygenase, was found to catalyze the oxidative demethylation of dicamba, which is crucial for understanding the environmental fate of such compounds (Dumitru et al., 2009).

Kinase Inhibition for Alzheimer’s Disease

Thiazolo[5,4-f]quinazoline scaffolds, synthesized from 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, have shown potential in kinase inhibition, particularly against DYRK1A. This kinase is strongly implicated in Alzheimer’s disease, and some compounds from this series demonstrated inhibition in the nanomolar range (Foucourt et al., 2014).

Urease Enzyme Inhibition and NO Scavenging Activities

2-Amino-6-arylbenzothiazoles were synthesized and evaluated for their urease enzyme inhibition and nitric oxide scavenging activities. One compound, 6-phenylbenzo[d]thiazole-2-amine, demonstrated significant activity in these areas, suggesting potential therapeutic applications (Gull et al., 2013).

Safety and Hazards

The safety data sheet for “2,7-Dichloro-6-methoxybenzo[d]thiazole” indicates that it should be handled in an inert atmosphere and stored at 2-8°C . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2,7-dichloro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHIOGINWPPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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